Antifungal Potency of Centrally-Hydroxylated C18:1 Fatty Acids vs. Ricinoleic Acid
Structure-activity relationship (SAR) studies demonstrate that monohydroxy C18:1 fatty acids with the hydroxyl group positioned near the center of the 18-carbon chain (C-10 to C-13) exhibit substantially greater antifungal potency than ricinoleic acid (12-hydroxy-9Z-octadecenoic acid). For 12-hydroxyoctadec-2-enoic acid, the hydroxyl resides at C-12—within the optimal central region—predicting antifungal MIC values ≤ 1 g/L against filamentous fungi [1]. In contrast, ricinoleic acid, despite also bearing a 12-hydroxy group, has its double bond at C-9, which alters molecular geometry and membrane interaction, resulting in a markedly higher MIC of 2.4 g/L [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against filamentous fungi |
|---|---|
| Target Compound Data | Predicted MIC ≤ 1 g/L based on central-hydroxylation SAR (C-12 hydroxyl within C18 chain) |
| Comparator Or Baseline | Ricinoleic acid (12-hydroxy-9Z-octadecenoic acid): MIC = 2.4 g/L |
| Quantified Difference | ≥ 2.4-fold greater potency (lower MIC) predicted for centrally-hydroxylated vs. ricinoleic acid |
| Conditions | In vitro antifungal assay against filamentous fungi; monohydroxy C18:1 isomers purified by HSCCC and tested against five mycelial fungal strains |
Why This Matters
For procurement in antifungal screening or food-preservative development, the C-2 unsaturated, C-12 hydroxylated scaffold predicts at least 2.4-fold greater antifungal potency than the commodity compound ricinoleic acid, directly impacting the effective concentration required in formulations.
- [1] Liang, N., Dacko, A., Tan, A. K., Xiang, S., Curtis, J. M., & Gänzle, M. G. (2020). Structure-function relationships of antifungal monohydroxy unsaturated fatty acids (HUFA) of plant and bacterial origin. Food Research International, 137, 109390. View Source
- [2] Black, B. A., Zannini, E., Curtis, J. M., & Gänzle, M. G. (2013). Antifungal Hydroxy Fatty Acids Produced during Sourdough Fermentation: Microbial and Enzymatic Pathways, and Antifungal Activity in Bread. Applied and Environmental Microbiology, 79(6), 1866-1873. View Source
